2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride
Description
2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,7-14)13-6-9-3-4-10-11(5-9)16-8-15-10;/h3-5,13-14H,6-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIQFOVCJDYZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride typically involves the reaction of 1,3-benzodioxole with appropriate amines and alcohols under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction, where the benzodioxole moiety is coupled with an amine precursor . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its effects on biological systems, including its potential as a stimulant and its interactions with neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, including its use as a model compound for studying the effects of synthetic cathinones.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethylpentylone (ephylone): A synthetic cathinone with similar stimulant properties.
Methylone: Another synthetic cathinone known for its psychoactive effects.
MDMA (3,4-methylenedioxymethamphetamine): A well-known psychoactive compound with structural similarities to 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
